N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide
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Overview
Description
N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide is a compound that features a piperidine ring attached to an indole moiety through a carboxamide linkage. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with piperidine-4-methanol in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-[(Piperidin-4-yl)methyl]-1H-indole-3-amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[(Piperidin-4-yl)methyl]-1H-indazole-3-carboxamide: Similar structure but with an indazole moiety instead of an indole.
N-[(Piperidin-4-yl)methyl]-1H-benzimidazole-3-carboxamide: Contains a benzimidazole moiety.
N-[(Piperidin-4-yl)methyl]-1H-pyrrole-3-carboxamide: Features a pyrrole moiety.
Uniqueness
N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide is unique due to its specific combination of the piperidine and indole moieties, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
857650-88-5 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O/c19-15(18-9-11-5-7-16-8-6-11)13-10-17-14-4-2-1-3-12(13)14/h1-4,10-11,16-17H,5-9H2,(H,18,19) |
InChI Key |
LMFWZSSAJCIYGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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